N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
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Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide: is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group attached to the thiadiazole ring and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides or cyclohexyl alcohols in the presence of suitable catalysts.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3-methoxybenzoic acid with appropriate amines or amides under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes using optimized reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can undergo substitution reactions at the benzamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Substitution reactions can be carried out using appropriate halides or nucleophiles in the presence of catalysts such as palladium or copper.
Major Products:
Oxidation: Hydroxylated derivatives of the compound.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
- It can serve as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- The compound may exhibit biological activity and can be studied for its potential as a pharmaceutical agent.
- It can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine:
- The compound may have potential therapeutic applications and can be investigated for its efficacy in treating various diseases.
- It can be used as a lead compound in drug discovery and development.
Industry:
- The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
- It can be employed in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide
Uniqueness:
- The presence of the methoxy group in N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide distinguishes it from other similar compounds and may confer unique chemical and biological properties.
- The specific arrangement of functional groups in the compound can lead to distinct reactivity and interactions with molecular targets, making it a valuable compound for various applications.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H19N3O2S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H19N3O2S/c1-21-13-9-5-8-12(10-13)14(20)17-16-19-18-15(22-16)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20) |
InChI Key |
PCOMVWCEKNKFCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3CCCCC3 |
Origin of Product |
United States |
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